1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione

USP7 inhibition USP47 inhibition MDM2 degradation

CAS 314025-87-1 is the validated 2-chloro-6-fluorobenzyl isatin scaffold with documented halogen-dependent bioactivity. SAR studies confirm the ortho-chloro, ortho-fluoro substitution pattern is essential for selective anti-S. aureus activity and USP7/USP47 dual inhibition (4–5 μM) driving MDM2 degradation and p53 restoration in cancer cell lines. This scaffold is also claimed within patented CK2 inhibitor chemical space. Generic substitution with unsubstituted isatin or alternative N-benzyl analogs is not scientifically justified. Procurement of this exact CAS is mandatory for reproducible biological results and SAR studies.

Molecular Formula C15H9ClFNO2
Molecular Weight 289.69
CAS No. 314025-87-1
Cat. No. B2787761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
CAS314025-87-1
Molecular FormulaC15H9ClFNO2
Molecular Weight289.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2
InChIKeySKHKUQDIOKDKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CAS 314025-87-1) – Structural and Functional Identity for Research Procurement


1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CAS 314025-87-1) is a synthetic N-substituted isatin derivative with the molecular formula C₁₅H₉ClFNO₂ and a molecular weight of 289.69 g/mol . The compound incorporates a 2-chloro-6-fluorobenzyl moiety appended to the N1 position of the indole-2,3-dione (isatin) scaffold, a structural configuration distinct from unsubstituted isatin and from alternative N-benzyl isatin analogs bearing different halogenation patterns [1]. This specific substitution pattern has been identified as a key determinant of biological activity across multiple target classes, including antimicrobial applications and enzyme inhibition [1][2]. The compound serves as a core scaffold intermediate in medicinal chemistry campaigns and is commercially available from specialty chemical suppliers for research use .

1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione – Why Unsubstituted or Differently Halogenated Isatin Analogs Are Not Interchangeable


Generic substitution of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione with unsubstituted isatin or alternative N-benzyl isatin analogs is not scientifically justified due to the documented dependence of biological activity on the precise halogenation pattern of the N-benzyl substituent. SAR studies have demonstrated that the 2-fluoro-6-chlorobenzyl fragment confers significantly enhanced antimicrobial activity relative to non-fluorinated or differently halogenated analogs [1]. Specifically, compounds containing this mixed ortho-fluoro, ortho-chloro substitution pattern exhibit selective action against S. aureus that is not observed with unsubstituted or mono-substituted benzyl derivatives [1]. Furthermore, the substitution pattern on the pendant phenyl ring has been shown to substantially modulate target binding affinity across multiple pharmacological targets, including RORγt [2] and Mcl-1 [3]. Consequently, procurement of the specific CAS 314025-87-1 compound is essential for reproducing published biological results and for structure-activity relationship studies where this precise halogenation pattern is required.

1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione – Quantified Performance Differentiation Against Closest Analogs


Dual USP7/USP47 Inhibition Potency Compared to Reference Inhibitor P5091

The compound demonstrates dual inhibition of deubiquitinating enzymes USP7 (IC₅₀ = 4.2 μM) and USP47 (IC₅₀ = 4.3 μM), which is reported alongside reference dual inhibitor P5091 [1]. This activity profile is distinct from that of unsubstituted isatin, which lacks USP7/USP47 inhibitory activity at comparable concentrations, and from mono-halogenated N-benzyl isatin derivatives that typically exhibit >10-fold weaker potency [1]. The 2-chloro-6-fluorobenzyl substitution pattern is essential for achieving this balanced dual inhibition profile.

USP7 inhibition USP47 inhibition MDM2 degradation cancer cell lines

Antimicrobial Selectivity of 2-Fluoro-6-chlorobenzyl Isatin Derivatives Against S. aureus

A systematic SAR study of fluorinated isatin derivatives established that the 2-fluoro-6-chlorobenzyl fragment confers optimal antimicrobial activity with selective action against S. aureus [1]. In this study, compounds incorporating this specific substitution pattern (including the pyridinium isatin-3-acylhydrazone derivative of 1-(2-chloro-6-fluorobenzyl)isatin) exhibited the best activity among all tested fluoro-benzylated analogs [1]. The ortho-fluoro, ortho-chloro arrangement proved superior to para-fluoro substitution and to non-fluorinated benzyl analogs, which showed markedly reduced or no selective anti-staphylococcal activity [1].

antimicrobial activity S. aureus hemotoxicity SAR

Hemocompatibility Advantage of Fluorine-Containing Isatin Derivatives

Hemotoxicity evaluation of fluoro-benzylated isatin derivatives, including those containing the 2-fluoro-6-chlorobenzyl fragment, demonstrated complete absence of hemolytic activity under standard in vitro assay conditions [1]. Importantly, this favorable hemocompatibility profile was observed for both the fluorinated products and some of their non-fluorinated analogues, establishing that introduction of fluorine at the ortho positions does not introduce hemotoxicity liabilities [1]. This safety-relevant property supports the suitability of the scaffold for further development in therapeutic contexts.

hemotoxicity safety profile fluorinated isatins in vitro toxicology

Intellectual Property Landscape – CK2 Inhibitor Patent Inclusion

Indole derivatives of formula (I) encompassing the 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione scaffold are explicitly claimed in patent applications as CK2 (casein kinase 2) inhibitors for cancer therapy [1]. This intellectual property designation provides a defined research context and establishes the compound within a specific therapeutic targeting framework distinct from broader isatin applications. The patent coverage, assigned to Institut National de la Santé et de la Recherche Médicale (INSERM) and collaborating institutions, indicates institutional validation of the scaffold's utility in kinase inhibitor development [1].

CK2 inhibition patent coverage oncology indole derivatives

Commercial Availability and Procurement-Relevant Purity Specifications

The compound is commercially available through established chemical suppliers with specified purity of 95% . Pricing and packaging options include 10 mg, 20 mg, and 50 mg quantities, facilitating both preliminary screening studies and larger-scale SAR investigations . This documented commercial availability with defined purity specifications supports reproducible research procurement, distinguishing the compound from novel, non-commercially available analogs that require custom synthesis.

commercial availability purity specification procurement research supply

1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione – Validated Application Scenarios for Research and Industrial Use


USP7/USP47 Dual Inhibition Studies in Oncology Research

The compound is suitable for cellular and biochemical studies investigating dual USP7/USP47 inhibition as a strategy to promote MDM2 degradation and restore p53-mediated tumor suppression [1]. At concentrations of 4-5 μM, the compound inhibits both deubiquitinating enzymes, providing a defined tool for interrogating the USP7-USP47-MDM2 axis in cancer cell lines. This application is supported by reported activity data demonstrating accelerated MDM2 degradation in human cancer cell lines [1].

Antimicrobial SAR Campaigns Targeting Staphylococcus aureus

The 2-chloro-6-fluorobenzyl isatin scaffold serves as a validated starting point for synthesizing antimicrobial agents with selective activity against S. aureus [1]. SAR studies have established that this specific halogenation pattern confers optimal anti-staphylococcal activity among fluoro-benzylated isatin derivatives [1]. Researchers developing novel anti-S. aureus agents should prioritize this scaffold over non-fluorinated or para-fluorinated benzyl isatin analogs due to the documented selectivity advantage [1].

CK2 Kinase Inhibitor Development and Lead Optimization

The compound falls within the scope of patented indole derivatives claimed as CK2 inhibitors for cancer therapy [1]. Researchers pursuing CK2-targeted drug discovery can utilize this scaffold as a starting point for lead optimization, benefiting from the established intellectual property framework that defines the chemical space for further development [1]. The compound's commercial availability facilitates rapid acquisition for structure-guided optimization studies.

Chemical Biology Tool for Probing Halogen-Dependent Bioactivity

As a defined isatin derivative bearing the 2-chloro-6-fluorobenzyl substitution pattern, this compound serves as a precise chemical biology probe for investigating halogen-dependent structure-activity relationships across multiple target classes [1][2]. The dual halogen substitution (ortho-chloro, ortho-fluoro) provides a unique electronic and steric profile that modulates target engagement, enabling systematic studies of halogen effects on potency, selectivity, and pharmacokinetic properties [1].

Technical Documentation Hub

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